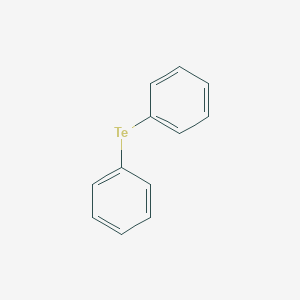
Diphenyltellurium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyltellurium is a chemical compound that belongs to the tellurium family. It is commonly used in scientific research as a reagent and catalyst. This compound has unique properties that make it an important tool in various fields of study.
Scientific Research Applications
Diphenyltellurium has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the preparation of aryltellurium compounds. It is also used as a catalyst in various reactions, including Suzuki-Miyaura coupling, Sonogashira coupling, and Heck coupling. Additionally, diphenyltellurium is used in the synthesis of tellurium-containing polymers and in the preparation of tellurium nanoparticles.
Mechanism Of Action
The mechanism of action of diphenyltellurium is still not fully understood. However, studies suggest that it acts as a nucleophile and an electrophile, which allows it to participate in a wide range of reactions. It is also believed to interact with sulfur-containing compounds, such as cysteine and methionine, through the formation of telluroether bonds.
Biochemical And Physiological Effects
Diphenyltellurium has been shown to have a wide range of biochemical and physiological effects. Studies suggest that it has antioxidant properties and can protect against oxidative stress. It has also been shown to have anti-inflammatory effects and can inhibit the expression of pro-inflammatory cytokines. Additionally, diphenyltellurium has been shown to have anticancer properties and can induce apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of diphenyltellurium is its versatility. It can be used as a reagent and catalyst in a wide range of reactions, making it a valuable tool in organic synthesis. Additionally, it has unique properties that make it useful in the preparation of tellurium-containing polymers and nanoparticles. However, diphenyltellurium is also highly toxic and can pose a risk to researchers if not handled properly. It is important to follow proper safety protocols when working with this compound.
Future Directions
There are several future directions for the study of diphenyltellurium. One area of interest is the development of new synthetic methods for the preparation of aryltellurium compounds. Additionally, there is growing interest in the use of diphenyltellurium in the preparation of tellurium-containing polymers and nanoparticles for use in biomedical applications. Finally, there is ongoing research into the anticancer properties of diphenyltellurium and its potential use as a cancer treatment.
Conclusion
In conclusion, diphenyltellurium is a valuable tool in scientific research. It has a wide range of applications in organic synthesis, catalysis, and the preparation of tellurium-containing compounds. Additionally, it has unique properties that make it useful in biomedical applications. However, it is important to follow proper safety protocols when working with this compound due to its toxicity. Ongoing research into the properties and applications of diphenyltellurium will continue to expand our understanding of this important compound.
Synthesis Methods
Diphenyltellurium can be synthesized through several methods, including the reaction of tellurium with phenyllithium or phenylmagnesium bromide, and the reaction of diphenyl diselenide with tellurium tetrachloride. The most common method is the reaction of tellurium with phenyllithium, which yields diphenyltellurium and lithium telluride.
properties
CAS RN |
1202-36-4 |
|---|---|
Product Name |
Diphenyltellurium |
Molecular Formula |
C12H10Te |
Molecular Weight |
281.8 g/mol |
IUPAC Name |
phenyltellanylbenzene |
InChI |
InChI=1S/C12H10Te/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H |
InChI Key |
XTCBHFKSTRGVMZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Te]C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)[Te]C2=CC=CC=C2 |
Other CAS RN |
1202-36-4 |
synonyms |
diphenyl telluride diphenyltelluride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




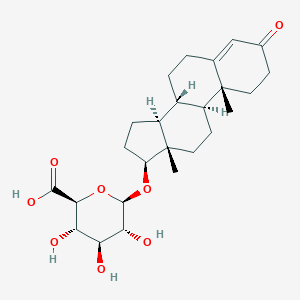
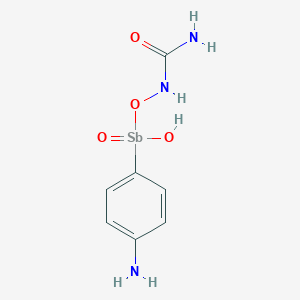
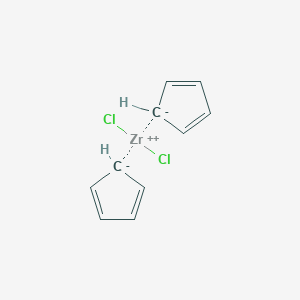
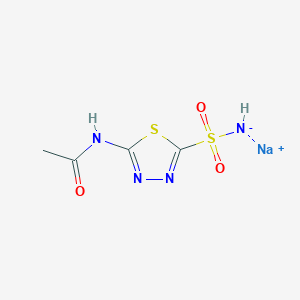

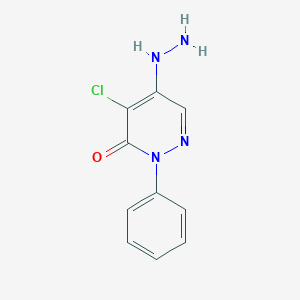
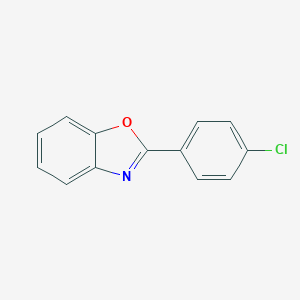
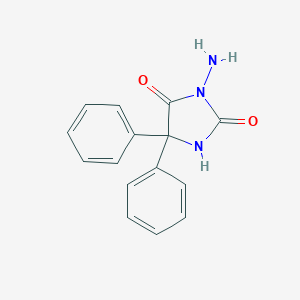
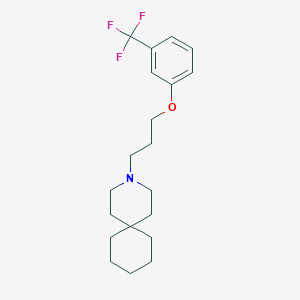
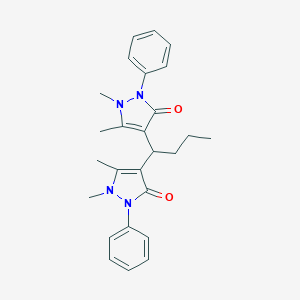
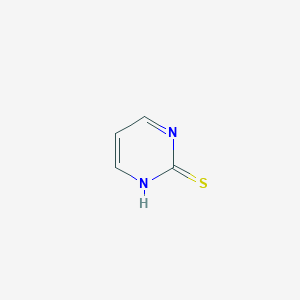
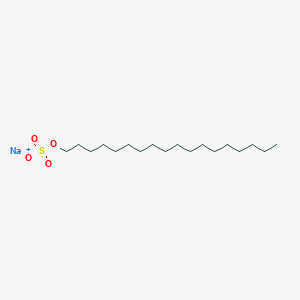
![7-Chlorobicyclo[4.1.0]heptane](/img/structure/B73443.png)